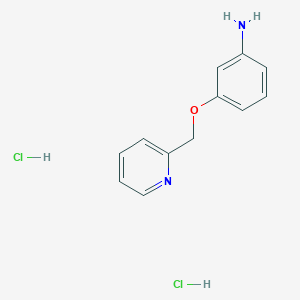

3-(Pyridin-2-ylmethoxy)aniline dihydrochloride

概要

説明

3-(Pyridin-2-ylmethoxy)aniline dihydrochloride is a chemical compound with the molecular formula C12H14Cl2N2O and a molecular weight of 273.16 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring attached to an aniline group via a methoxy bridge . The exact spatial configuration can be determined using techniques like X-ray crystallography, NMR, or computational chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted melting point of 113.18°C, a predicted boiling point of 374.7°C at 760 mmHg, a predicted density of 1.2 g/cm^3, and a predicted refractive index of n 20D 1.62 .科学的研究の応用

Synthesis and Structural Analysis

Synthesis of Pyridin-ylmethyl Compounds : A study by Wang Xiu-jian (2009) discussed the synthesis of pyridin-a-ylmethyl 3,5-bis(pyridin-a-ylmethoxy)benzoate, examining the effects of reaction temperature and time on esterification and etherification. This research provides insight into the synthesis processes involving similar compounds to 3-(Pyridin-2-ylmethoxy)aniline dihydrochloride (Wang Xiu-jian, 2009).

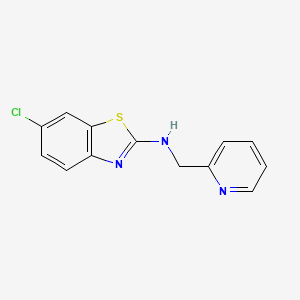

Vibrational Analysis of Pyridinylmethylidene Anilines : A study conducted by Alberto Acosta-Ramírez et al. (2013) performed a detailed vibrational analysis of 2-(benzylthio)-N-{pyridinylmethylidene}anilines, providing structural and spectroscopic characterization crucial for understanding the properties of similar compounds (Acosta-Ramírez et al., 2013).

Synthesis and Characterization of Palladium Complexes : A paper by S. Dridi et al. (2014) discussed the synthesis and characterization of novel cationic η3-methallyl palladium complexes bearing pyridinyl-imine ligands, highlighting the importance of pyridinyl-based compounds in complex formation and their potential applications in catalysis and material science (Dridi et al., 2014).

Coordination Polymers from Silver(I) and Bifunctional Pyridyl Ligands : Research by M. Oh et al. (2005) explored the formation of coordination polymers from reactions between flexible bis(2-pyridyl) ligands and AgCF(3)SO(3), offering insights into the structural versatility of pyridyl-based ligands in forming polymers and macrocycles, which could be relevant for this compound as well (Oh et al., 2005).

Catalysis and Electrocatalytic Properties

Electrocatalytic Properties of Conjugated Polymer : A study by Dorottya Hursán et al. (2016) focused on the synthesis and electrocatalytic properties of a custom-designed conjugated polymer with pyridine side chain, potentially similar to this compound. The research provides valuable insights into the application of pyridine-based polymers in electrochemical fuel generation (Hursán et al., 2016).

Transfer Hydrogenation Catalysis : In a study by S. Thangavel et al. (2017), new compounds were synthesized and characterized, showing effectiveness in the catalytic transfer hydrogenation of aromatic ketones and aldehydes in water. This illustrates the potential catalytic applications of pyridinyl-based compounds in organic synthesis and could be relevant for compounds like this compound (Thangavel et al., 2017).

作用機序

Target of Action

This compound is a product for proteomics research and belongs to the class of aryl ethers

Biochemical Pathways

Given its classification as an aryl ether, it may interact with various biochemical pathways, but specific details are currently unknown.

Result of Action

Safety and Hazards

将来の方向性

The future directions for research on 3-(Pyridin-2-ylmethoxy)aniline dihydrochloride could involve further exploration of its potential applications in proteomics research . Additionally, more studies could be conducted to fully understand its synthesis, chemical reactions, and mechanism of action .

生化学分析

Biochemical Properties

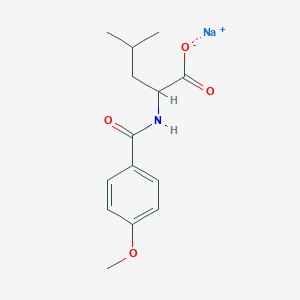

3-(Pyridin-2-ylmethoxy)aniline dihydrochloride plays a significant role in biochemical reactions, particularly in the context of proteomics research. This compound interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with kinases and phosphatases, which are crucial for phosphorylation and dephosphorylation processes in cells . These interactions can influence the activity of these enzymes, thereby affecting various signaling pathways and cellular functions.

Cellular Effects

The effects of this compound on cells are multifaceted. This compound has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription regulators and homeodomain proteins, which are essential for gene expression and cellular differentiation . Additionally, it can influence the function of steroid receptors, thereby affecting hormone signaling and metabolic processes within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For instance, molecular docking studies have shown that similar compounds can interact with BCR-ABL kinase, suggesting a potential mechanism for its anti-proliferative effects . This binding can result in changes in gene expression and alterations in cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular functions and signaling pathways. At higher doses, it can lead to toxic or adverse effects, including disruptions in metabolic processes and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. For instance, it can influence the activity of enzymes involved in the synthesis and degradation of biomolecules, thereby affecting metabolic flux and metabolite levels . These interactions can have downstream effects on cellular energy production and overall metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments . The distribution of the compound can influence its activity and effectiveness in modulating cellular functions.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall impact on cellular processes.

特性

IUPAC Name |

3-(pyridin-2-ylmethoxy)aniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O.2ClH/c13-10-4-3-6-12(8-10)15-9-11-5-1-2-7-14-11;;/h1-8H,9,13H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHIZQYWETCRYPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)COC2=CC=CC(=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1390800.png)

![[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-thiophen-2-yl-methanone hydrochloride](/img/structure/B1390804.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide](/img/structure/B1390810.png)

![2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1390812.png)